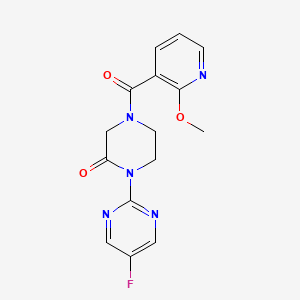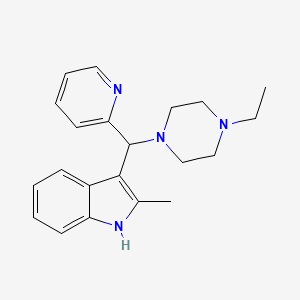
3-((4-ethylpiperazin-1-yl)(pyridin-2-yl)methyl)-2-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-ethylpiperazin-1-yl)(pyridin-2-yl)methyl)-2-methyl-1H-indole , also known by its IUPAC name 5-(4-ethyl-1-piperazinyl)-2-pyridinamine , is a chemical compound with the molecular formula C₁₁H₁₈N₄ . It has a molecular weight of 206.29 g/mol . The compound features a fused indole ring system, with a piperazine moiety and a pyridine ring attached.
Physical And Chemical Properties Analysis
Scientific Research Applications
Antiallergic Compound Synthesis
A series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including compounds structurally similar to 3-((4-ethylpiperazin-1-yl)(pyridin-2-yl)methyl)-2-methyl-1H-indole, has been prepared in search of novel antiallergic compounds. These compounds were synthesized aiming to improve antiallergic potency through variation of indole substituents and alkanoic chain length, leading to potent antiallergic activities in various assays (Menciu et al., 1999).
Advancements in Alkynyl Indoles Synthesis
Research on the A3 coupling between N-ethylpiperazine and electron-rich aromatic aldehydes has provided efficient access to alkynyl indoles and pyrroles, showcasing the pivotal role of piperazine as a leaving group. This methodology enables fast and versatile synthesis routes for compounds with potential application in diverse scientific fields, including pharmaceutical research (Kerim & El Kaim, 2016).
Molecular Structure Analysis
The detailed analysis of the molecular structure of compounds similar to 3-((4-ethylpiperazin-1-yl)(pyridin-2-yl)methyl)-2-methyl-1H-indole has led to insights into their potential applications. For example, the study of 5-Methyl-3,3-bis(4-methylpiperazin-1-yl)-1-[2-(4-methylpiperazin-1-yl)ethyl]indolin-2-one elucidated the conformation of piperazine rings and their interactions within the crystal, providing a basis for further exploration of these compounds in drug design and material science (Lin, Zheng, & Cao, 2012).
Exploration of Antimicrobial Activities
The synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation for antimicrobial activities highlight the potential of structurally related compounds in addressing resistant microbial strains. These efforts underscore the importance of novel synthetic routes and structural modifications in enhancing the biological efficacy of compounds (Bayrak et al., 2009).
Antioxidant Activity Evaluation
Design, synthesis, and biological evaluation of novel derivatives, including those related to indole structures, have demonstrated significant antioxidant activities. This research underscores the utility of combining heterocycles with indole and thiophene to create high-efficiency antioxidants, illustrating the compounds' potential in medicinal chemistry and pharmaceutical development (Aziz et al., 2021).
properties
IUPAC Name |
3-[(4-ethylpiperazin-1-yl)-pyridin-2-ylmethyl]-2-methyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4/c1-3-24-12-14-25(15-13-24)21(19-10-6-7-11-22-19)20-16(2)23-18-9-5-4-8-17(18)20/h4-11,21,23H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYVABBUQLNZKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CC=N2)C3=C(NC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

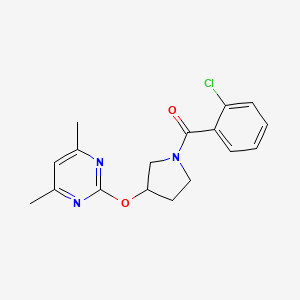
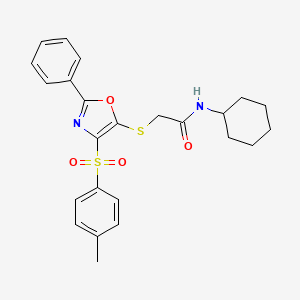

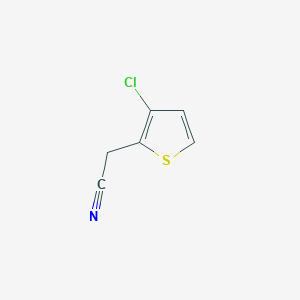
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2963786.png)
![6-(benzylamino)-1,3-dimethyl-5-(pyridin-2-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2963787.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-indole-5-carboxylic acid](/img/structure/B2963789.png)
![N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2963791.png)
![2-Chloro-N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-N-(1-methylpyrazol-3-yl)acetamide](/img/structure/B2963794.png)
![3-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2963796.png)
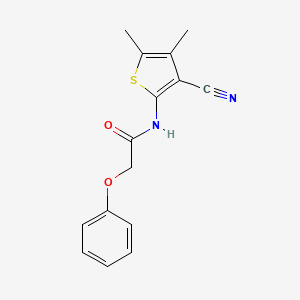

![6-Formyl-2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2963800.png)
